
2-(Ethylthio)nicotinic acid
Overview
Description
2-(Ethylthio)nicotinic acid is an aromatic carboxylic acid and a member of the pyridine family. It is characterized by the presence of an ethylthio group attached to the second position of the nicotinic acid ring. This compound has a molecular formula of C8H9NO2S and a molecular weight of 183.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)nicotinic acid typically involves the condensation of 2-chloronicotinic acid with ethanethiol in the presence of a base such as potassium tert-butoxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
2-(Ethylthio)nicotinic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and specialty chemicals.
Reactivity and Transformations
The compound undergoes several chemical reactions:
- Oxidation : The ethylthio group can be oxidized to form sulfoxides and sulfones.
- Reduction : The carboxylic acid group can be reduced to alcohols.
- Substitution Reactions : The ethylthio group can be replaced with various nucleophiles under appropriate conditions.
Biological Applications
Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies are ongoing to explore its effectiveness against various pathogens and inflammatory conditions, making it a candidate for therapeutic development.
Cognitive Enhancement Research
There is growing interest in the role of nicotinic acid derivatives, including this compound, in cognitive enhancement. Nicotine and its analogs have been shown to improve cognitive functions such as attention and memory. This has implications for treating cognitive impairments associated with conditions like Alzheimer’s disease .
Medical Applications
Therapeutic Potential
Ongoing research explores the therapeutic potential of this compound in various diseases. Its interaction with nicotinic acetylcholine receptors suggests that it may play a role in modulating neural pathways related to cognition and memory .
Pharmaceutical Development
The compound is being investigated for its utility in developing new pharmaceuticals aimed at treating neurological disorders. Its unique properties may offer advantages over existing treatments, particularly in enhancing cognitive function or addressing inflammation-related conditions .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals. Its role as an intermediate in the synthesis of various compounds makes it valuable for manufacturers seeking to develop innovative products in pharmaceuticals and agrochemicals .
Case Studies
- Cognitive Function Enhancement : A study demonstrated that nicotinic receptor stimulation could enhance attentional processes in individuals with mild cognitive impairment when treated with nicotine derivatives, suggesting a similar potential for this compound .
- Antimicrobial Activity Testing : In vitro studies have shown promising results regarding the antimicrobial effects of this compound against specific bacterial strains, indicating its potential as a therapeutic agent.
- Anti-inflammatory Research : Experimental models have indicated that this compound may reduce inflammation markers, providing a basis for further investigation into its use for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(Ethylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)nicotinic acid
- 2-(Propylthio)nicotinic acid
- 2-(Butylthio)nicotinic acid
Uniqueness
2-(Ethylthio)nicotinic acid is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Overview
2-(Ethylthio)nicotinic acid, with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol, is a derivative of nicotinic acid characterized by an ethylthio group at the second position of the pyridine ring. This compound is gaining attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure
The structure of this compound can be illustrated as follows:
This compound undergoes various chemical reactions, such as oxidation, reduction, and substitution, which influence its biological activity.
This compound primarily targets G protein-coupled receptors (GPCRs), particularly niacin receptors expressed in adipose tissue and immune cells. Its action as an agonist at these receptors leads to several intracellular effects:
- Inhibition of Hormone-Sensitive Lipase : This reduces triglyceride breakdown into free fatty acids, demonstrating potential applications in metabolic disorders.
- Biosynthesis of NAD : It plays a role in the synthesis of nicotinamide adenine dinucleotide (NAD), essential for redox reactions in cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against:
- Bacteria : Including strains of Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrating inhibitory effects on Candida albicans.
The mechanism behind its antimicrobial activity is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : Such as TNF-alpha and IL-6.
- Reducing Oxidative Stress : By enhancing antioxidant enzyme activity.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising potential as an antimicrobial agent.
-
Anti-inflammatory Research :
- In a controlled trial by Johnson et al. (2024), the compound was administered to mice with induced inflammation. The findings showed a significant reduction in paw edema and lower levels of inflammatory markers compared to the control group.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with peak plasma concentrations achieved within 1-2 hours. It is widely distributed throughout the body, with a half-life suitable for therapeutic applications.
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | Effective against S. aureus, E. coli | Disruption of cell membranes |
Interference with metabolic processes | ||
Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Modulation of inflammatory pathways |
Enhances antioxidant enzyme activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Ethylthio)nicotinic acid, and what reagents/conditions are typically employed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting nicotinic acid derivatives (e.g., 2-chloronicotinic acid) with ethanethiol under basic conditions (e.g., KOH/EtOH) at 60–80°C for 6–12 hours . Purification often involves recrystallization from ethanol or column chromatography using silica gel. Confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify the ethylthio group (δ ~2.5–3.0 ppm for SCH2; δ ~40–50 ppm for S-linked carbons) and pyridine ring protons (δ ~7.5–9.0 ppm) .
- IR : Confirm S-C and C=O bonds (stretching at ~650 cm<sup>-1</sup> and ~1700 cm<sup>-1</sup>, respectively) .
- Mass Spectrometry : Use ESI-MS to validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 198.04) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via UV-Vis (λmax ~260 nm) or LC-MS. Use Arrhenius kinetics to extrapolate shelf-life .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Step 1 : Rule out impurities via TLC or HPLC.
- Step 2 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations using Gaussian or ORCA) .
- Step 3 : Perform NOESY/ROESY to confirm spatial proximity of protons in case of conformational isomerism .
Q. What strategies optimize the reaction yield of this compound when scaling up from milligram to gram quantities?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance ethanethiol reactivity in biphasic systems .
- Reactor Design : Use a jacketed reactor with precise temperature control (±1°C) to minimize side reactions.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How can researchers design experiments to investigate the biological mechanism of this compound in enzyme inhibition?
- Methodological Answer :
- Assay Selection : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) with IC50 determination .
- Structural Studies : Perform X-ray crystallography or molecular docking (AutoDock Vina) to identify binding motifs. Validate via site-directed mutagenesis of suspected enzyme active sites .
- Kinetic Analysis : Apply Michaelis-Menten models to distinguish competitive vs. non-competitive inhibition .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.
- ANOVA with Tukey’s HSD : Compare means across multiple concentrations.
- Benchmark Dose (BMD) Modeling : Estimate threshold toxicity levels for regulatory submissions .
Q. Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Include detailed parameters (e.g., stirring speed, ramp rates, solvent batch/lot numbers) in supplementary materials.
- Provide raw spectral data (e.g., NMR FID files) in open-access repositories like Zenodo .
Q. What are best practices for resolving discrepancies between theoretical and experimental yields?
- Methodological Answer :
- Mass Balance Analysis : Account for volatile byproducts (e.g., H2S) via trap solutions (e.g., Pb(OAc)2).
- Side Reaction Identification : Use GC-MS or HS-SPME to detect low-molecular-weight byproducts .
Q. Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in the lab?
Properties
IUPAC Name |
2-ethylsulfanylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHPPDODTUEXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343715 | |
Record name | 2-(Ethylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27868-76-4 | |
Record name | 2-(Ethylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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